molecular formula C10H9F3O3 B2670195 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1537294-67-9

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2670195
CAS No.: 1537294-67-9
M. Wt: 234.174
InChI Key: UEGQUJSMWNGHKS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid (CAS RN: 1537294-67-9) is a fluorinated aromatic propanoic acid derivative characterized by a hydroxyl group at position 2 of the propanoic acid backbone and a 3-(trifluoromethyl)phenyl substituent at position 2. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and material science. It is commercially available as a reagent (e.g., Fujifilm Wako, stored under refrigeration) and is utilized in synthetic and biochemical research .

Properties

IUPAC Name

2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)7-3-1-2-6(4-7)5-8(14)9(15)16/h1-4,8,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGQUJSMWNGHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with a suitable nucleophile, followed by oxidation and hydrolysis steps. One common method includes:

    Aldol Condensation: Reacting 3-(trifluoromethyl)benzaldehyde with a nucleophile such as acetaldehyde in the presence of a base like sodium hydroxide.

    Oxidation: The intermediate product is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Hydrolysis: The final step involves hydrolysis of the oxidized product to yield 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Types of Reactions:

    Oxidation: The hydroxyl group in 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, where substituents can be introduced at various positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid serves as a critical building block in the synthesis of pharmaceutical compounds. Its structural features allow for the development of drugs targeting specific biological pathways. Notably, compounds with similar structures have demonstrated anti-inflammatory and analgesic properties due to their ability to stabilize reactive intermediates during biochemical processes .

Organic Synthesis

In organic chemistry, TFMPA is utilized as a chiral auxiliary or ligand in asymmetric synthesis. This role is essential for producing enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality can significantly affect drug efficacy and safety.

Biological Studies

The compound has been studied for its interactions with various neurotransmitter systems, particularly GABA(A) and NMDA receptors. Preliminary studies suggest that TFMPA enhances GABA(A) receptor currents in hippocampal neurons, indicating its potential role as a modulator of inhibitory neurotransmission . Additionally, it has shown promise in modulating NMDA receptor activity, which is vital for synaptic plasticity and memory functions.

Industrial Applications

TFMPA is also applied in the development of agrochemicals and specialty chemicals. Its unique properties make it suitable for applications requiring high stability and specific reactivity. The trifluoromethyl group is particularly beneficial in enhancing the biological activity of agrochemical formulations.

Anesthetic Efficacy

A study highlighted TFMPA's ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significantly affecting hemodynamic parameters. This positions TFMPA as a potential candidate for use in anesthesia, especially for patients at risk when using traditional anesthetic agents .

Anticonvulsant Properties

Research has demonstrated that TFMPA exhibits significant anticonvulsant activity in animal models. It has been effective against maximal electroshock (MES) and subcutaneous metrazol (scMET), showing a favorable safety profile compared to traditional anticonvulsants. The therapeutic index observed suggests its potential utility in treating epilepsy.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of TFMPA compared to other similar compounds:

CompoundAnticonvulsant ActivityAnesthetic PotencyGABA Modulation
TFMPAHighSignificantYes
Traditional AEDModerateLowVariable
Other AnaloguesVariableModerateYes

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electronic effects imparted by the trifluoromethyl group. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents Functional Groups CAS RN Key Features
2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid -OH (C2), -CF₃ (C3-phenyl) Hydroxyl, trifluoromethyl 1537294-67-9 Meta-CF₃ enhances steric and electronic effects
2-Hydroxy-3-[4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl]propanoic acid (3d) -OH (C2), -CF₃-diazirinyl (C4-phenyl) Hydroxyl, diazirine, trifluoromethyl N/A Photoaffinity labeling potential; λmax = 355 nm in methanol
3-(2-Trifluoromethylphenyl)propionic acid -CF₃ (C2-phenyl) Carboxylic acid 94022-99-8 Lacks hydroxyl; ortho-CF₃ increases steric hindrance
3-[4-(Trifluoromethyl)phenyl]propanoic acid -CF₃ (C4-phenyl) Carboxylic acid N/A Para-CF₃ alters electronic distribution; forms hydrogen-bonded dimers
3-[3-(Trifluoromethyl)phenyl]propanoic Acid -CF₃ (C3-phenyl) Carboxylic acid N/A Pharmaceutical impurity (e.g., Cinacalcet Hydrochloride synthesis)
3-[3-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic Acid -Br (C3-phenyl), -CF₃ (C5-phenyl), -C=O (C2) Oxo, bromo, trifluoromethyl N/A Bromine adds bulk; oxo group modifies reactivity

Physicochemical and Functional Comparisons

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Key Spectral Data Applications
Target compound 234.17 (calculated) Not explicitly reported; structurally related to metabolites in Klebsiella sp. CK6 Synthetic intermediate, biochemical probes
3d 273 (ESI-MS [M−H]⁻) ¹H-NMR: δ 7.38 (Ar), 4.20 (C2-H); UV: ε = 380 at 355 nm Photoreactive probes for protein interaction studies
3-[4-(Trifluoromethyl)phenyl]propanoic acid 218.17 Single-crystal X-ray: O–H⋯O hydrogen-bonded dimers Crystal engineering, material science
(2R)-2-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid 275.21 Not reported Chiral building block for peptide synthesis
3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid 299.25 Heterocyclic furan backbone Potential bioactive molecule

Functional Group Impact

  • Hydroxyl vs. Carboxylic Acid : The hydroxyl group in the target compound enables hydrogen bonding, influencing solubility and interaction with biological targets. In contrast, analogues like 3-(2-trifluoromethylphenyl)propionic acid lack this group, reducing polarity .
  • Trifluoromethyl Position: Meta-CF₃ (target compound) vs. para-CF₃ (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) alters electronic effects. Para-substitution may enhance symmetry in crystal packing , while meta-substitution disrupts it, affecting reactivity.
  • Diazirine and Photoaffinity : Compound 3d incorporates a diazirine ring, enabling UV-induced crosslinking for studying biomolecular interactions , a feature absent in the target compound.

Biological Activity

2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid, also known by its CAS number 1537294-67-9, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is C10H9F3O3. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Activity : The trifluoromethyl group can enhance binding affinity to enzymes involved in metabolic pathways. For instance, compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways .
  • Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways such as the AP-1 pathway, which is involved in cellular proliferation and apoptosis .

Anticancer Properties

Several studies have highlighted the potential anticancer properties of 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For example, it has been tested against breast cancer cells, demonstrating a dose-dependent decrease in cell viability .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties:

  • Bacterial Inhibition : Studies have demonstrated that 2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can inhibit the growth of certain bacterial strains, suggesting potential applications in treating bacterial infections .

Case Studies

  • In Vitro Study on Cancer Cells :
    • Objective : To evaluate the anticancer activity against MCF-7 breast cancer cells.
    • Findings : The compound showed an IC50 value of approximately 15 µM, indicating significant potency in inhibiting cell growth.
    • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • Antimicrobial Efficacy Testing :
    • Objective : To assess antimicrobial activity against Staphylococcus aureus.
    • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
    • : Suggests potential as a lead compound for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
2-Hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acidStructureAnticancer, Antimicrobial15 (Cancer), 32 (Bacteria)
4-Fluoro-phenylpropanoic acidStructureAnticancer20
Trifluoroacetic acidStructureAntimicrobial25

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound's reactivity is governed by three key functional groups:

Functional Group Reaction Types Key Influences
Carboxylic acid (-COOH)Esterification, amidation, decarboxylationAcidity (pKa ~2–3), nucleophilic acyl substitution
Hydroxyl (-OH)Oxidation, esterification, etherificationSteric hindrance from adjacent groups
Trifluoromethylphenyl (Ar-CF₃)Electrophilic substitution, hydrogen bondingElectron-withdrawing effect of CF₃ group

Esterification

The carboxylic acid group reacts with alcohols under acidic or enzymatic conditions to form esters. For example:
R COOH R OHR COOR H O\text{R COOH R OH}\xrightarrow{\text{H }}\text{R COOR H O}

  • Applications : Used to enhance lipophilicity in prodrug synthesis .

Amidation

Coupling with amines via carbodiimide reagents (e.g., EDC, DCC) forms amides:
R COOH R NH EDCR CONH R H O\text{R COOH R NH }\xrightarrow{\text{EDC}}\text{R CONH R H O}

  • Example : Reaction with 3-((tert-butoxycarbonylamino)methyl)phenyl derivatives to form bioactive amides .

Oxidation

The secondary alcohol can be oxidized to a ketone using PCC or Dess-Martin periodinane:
R CHOH R C O\text{R CHOH R C O}

  • Conditions : Mild, aprotic solvents (e.g., dichloromethane).

Esterification

The hydroxyl group undergoes esterification with acyl chlorides or anhydrides:
R OH RCO O R OOCR RCOOH\text{R OH RCO O R OOCR RCOOH}

Aromatic Ring Reactivity

The trifluoromethyl group directs electrophilic substitution to the meta-position due to its strong electron-withdrawing effect.

Reaction Type Reagents/Conditions Product
NitrationHNO₃/H₂SO₄Meta-nitro derivatives
SulfonationH₂SO₄/SO₃Meta-sulfonic acids

Agrochemical Development

  • Herbicides : Ester derivatives exhibit enhanced foliar absorption due to increased lipophilicity.

Comparative Reactivity

The trifluoromethyl group’s influence is evident when compared to non-fluorinated analogs:

Property 2-Hydroxy-3-[3-(CF₃)Ph]propanoic acid Non-fluorinated Analog
Electrophilic Substitution Rate Slower (CF₃ deactivates ring)Faster
Lipophilicity (LogP) ~1.8~0.5
Metabolic Stability High (resistance to CYP450 oxidation)Moderate

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid, and what reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions. For example, a trifluoromethylphenyl group can be introduced via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-(trifluoromethyl)phenylboronic acid . Hydroxylation at the β-position may require stereoselective oxidation or enzymatic catalysis . Purification often employs recrystallization or preparative HPLC, with yields optimized by controlling temperature (e.g., 0–25°C) and solvent polarity (e.g., ethanol/water mixtures) .

Q. How is the structural conformation of this compound characterized, particularly the hydrogen-bonding interactions in the solid state?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals inversion dimers linked by O–H⋯O hydrogen bonds between carboxylic acid groups, as observed in the para-substituted analog . NMR (¹H/¹³C/¹⁹F) confirms substituent positions: the trifluoromethyl group at the phenyl meta position (δ ~110–120 ppm in ¹⁹F NMR) and hydroxyl proton resonance at δ 4.5–5.5 ppm . IR spectroscopy identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. What experimental strategies are used to investigate this compound’s role in enzyme inhibition or protein-ligand interactions?

  • Methodological Answer : Fluorescence polarization assays or surface plasmon resonance (SPR) quantify binding affinity (e.g., Kd values) to target enzymes like cyclooxygenases or kinases . Competitive inhibition studies use Michaelis-Menten kinetics with varying substrate concentrations. Molecular docking (e.g., AutoDock Vina) models interactions, highlighting the trifluoromethyl group’s role in hydrophobic binding pockets . In vivo validation may involve knockout models to assess phenotypic changes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Validate purity via HPLC-MS (>98%) and control for stereoisomers (chiral chromatography if applicable) . Replicate studies under standardized conditions (e.g., 37°C, pH 7.4 buffer) and compare with structurally similar compounds like 3-(4-hydroxyphenyl)propanoic acid to isolate substituent effects . Meta-analyses of published data can identify trends obscured by methodological variability .

Q. What computational methods predict the compound’s physicochemical properties and metabolic stability?

  • Methodological Answer : Density functional theory (DFT) calculates logP (lipophilicity) and pKa (acidity), critical for bioavailability. Software like Schrödinger’s QikProp predicts ADME profiles, highlighting the trifluoromethyl group’s resistance to oxidative metabolism . Metabolic stability assays in liver microsomes (human/rat) quantify half-life (t½), with LC-MS/MS identifying metabolites like hydroxylated derivatives .

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